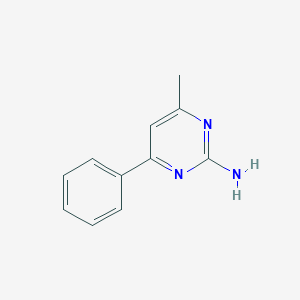

4-Methyl-6-phenylpyrimidin-2-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methyl-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHPURVKWJBWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345354 | |

| Record name | 4-methyl-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15755-15-4 | |

| Record name | 4-methyl-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenylpyrimidin-2-amine is a heterocyclic organic compound belonging to the 2-aminopyrimidine class. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] Due to their structural versatility and ability to participate in hydrogen bonding, 2-aminopyrimidine derivatives have garnered significant attention in medicinal chemistry for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] This document provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, and the broader biological context of the 2-aminopyrimidine scaffold. While this specific compound is primarily utilized as a synthetic intermediate, the extensive research into its derivatives highlights the therapeutic potential of this chemical class.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15755-15-4 | [4] |

| Molecular Formula | C₁₁H₁₁N₃ | [4] |

| Molecular Weight | 185.23 g/mol | [4] |

| MDL Number | MFCD06123970 | [4] |

Synthesis

The synthesis of this compound is well-documented, with a common method involving the condensation of a β-dicarbonyl compound with a guanidine salt.

Experimental Protocol: Synthesis from 1-phenylbutane-1,3-dione

A detailed experimental protocol for the synthesis of single crystals of this compound has been reported as follows:

-

Reactants: 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol).[5]

-

Solvent: Dimethylformamide (DMF, 50 ml).[5]

-

Procedure:

-

Yield: 89%.[5]

The logical workflow for this synthesis is depicted in the following diagram.

Structural Information

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system.[5][6] The crystal packing is characterized by intermolecular N—H⋯N hydrogen bonds, which form an infinite three-dimensional network.[5][6]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.[5][6]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5][6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 14.0558 (11) | [5][6] |

| b (Å) | 9.3808 (7) | [5][6] |

| c (Å) | 18.5227 (12) | [5][6] |

| β (°) | 125.950 (4) | [5][6] |

| Volume (ų) | 1977.1 (2) | [5][6] |

| Z | 8 | [5][6] |

| Temperature (K) | 273 (2) | [5][6] |

| Radiation | Mo Kα | [5][6] |

| R-factor | 0.040 | [6] |

| wR-factor | 0.113 | [6] |

Biological Activity and Potential Applications

While there is limited publicly available data on the specific biological activity of this compound itself, the broader class of 2-aminopyrimidines has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that this compound serves as a valuable scaffold for the development of novel therapeutics.

General Biological Activities of 2-Aminopyrimidine Derivatives

Derivatives of 2-aminopyrimidine have been reported to exhibit a variety of biological activities, including:

-

Anti-inflammatory: Certain substituted di-(phenyl) pyrimidin-2-amines have shown significant anti-inflammatory activity in in-vivo models.[3]

-

Antimicrobial: The 2-aminopyrimidine scaffold is a key component in compounds with broad-spectrum antimicrobial properties.[2]

-

Anticancer: Numerous 2-aminopyrimidine derivatives have been investigated as potential anticancer agents.[1]

-

Enzyme Inhibition: Specific derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and polo-like kinase 4 (PLK4).[1]

-

Receptor Binding: Modified 2-aminopyrimidines have been developed as ligands for histamine H3 and H4 receptors.[7][8]

The general approach to exploring the therapeutic potential of the 2-aminopyrimidine scaffold is illustrated below.

Conclusion

This compound is a well-characterized compound with established synthetic routes and detailed structural information. While direct quantitative data on its biological activity is scarce in the public domain, its 2-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry. The extensive research into its derivatives underscores the significant potential of this chemical class in the development of novel therapeutics for a wide range of diseases. Future research may focus on the biological screening of this specific compound to explore any inherent activities or continue to utilize it as a key building block for more complex and targeted drug candidates.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 4. CAS 15755-15-4 | this compound - Synblock [synblock.com]

- 5. 4-Methyl-6-phenylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-6-phenylpyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, serving as a valuable resource for researchers in the fields of chemistry and pharmacology.

Chemical Structure and Identification

The chemical structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 4-position, a phenyl group at the 6-position, and an amine group at the 2-position.

Chemical Formula: C₁₁H₁₁N₃

Molecular Weight: 185.23 g/mol

CAS Number: 15755-15-4

IUPAC Name: this compound

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in a monoclinic system and the asymmetric unit contains two independent molecules. These two molecules exhibit different torsion angles between the phenyl and pyrimidine rings.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | [3] |

| Molecular Weight | 185.23 g/mol | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [2] |

| Cell Dimensions | a = 14.0558(11) Å, b = 9.3808(7) Å, c = 18.5227(12) Å, β = 125.950(4)° | [1][2] |

| Volume | 1977.1(2) ų | [1][2] |

| Z | 8 | [1][2] |

Spectral Data

Detailed spectral data for this compound is not extensively published. However, characteristic spectral features for related substituted di-(phenyl) pyrimidin-2-amines have been reported.

-

Infrared (IR) Spectroscopy: For similar compounds, characteristic IR absorption bands are observed for N-H stretching of the free amino group in the region of 3310–3328 cm⁻¹, and for aromatic C=N stretching between 1510-1599 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a related compound, 4-(4-methoxyphenyl)-6-p-tolylpyrimidin-2-amine, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the -NH₂ protons.[3]

-

Mass Spectrometry (MS): The mass spectrum of a related compound showed a molecular ion peak corresponding to its molecular weight.

Synthesis

Synthetic Pathway

This compound can be synthesized via the condensation reaction of a β-diketone with guanidine. The general reaction scheme is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

A reported method for the synthesis of this compound involves the following steps[1]:

-

Reaction Setup: In a round-bottom flask, combine 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol) in 50 mL of dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature.

-

Purification: The product can be purified by recrystallization from a suitable solvent, such as DMF, to obtain single crystals.

Biological Activity

While specific biological activities and signaling pathways for this compound are not extensively documented, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide range of pharmacological activities, including:

-

Anti-inflammatory Activity: A study on a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines demonstrated that these compounds exhibit anti-inflammatory properties.[3]

-

Anticancer Activity: The pyrimidine nucleus is a key component of many anticancer drugs.

-

Antimicrobial and Antiviral Activities: Various pyrimidine derivatives have been reported to possess antimicrobial and antiviral effects.

The biological activity of these compounds is often attributed to their ability to interact with various biological targets, such as protein kinases.

Experimental Workflows and Characterization

General Characterization Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound.

Caption: General workflow for compound characterization.

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. It is crucial to use a sufficient concentration of the compound to obtain a good signal-to-noise ratio. The solution should be filtered to remove any particulate matter before being transferred to an NMR tube.

-

IR Spectroscopy: For solid samples, the KBr pellet technique is commonly used. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Mass Spectrometry: Sample preparation for mass spectrometry depends on the ionization technique used. For electrospray ionization (ESI), the sample is typically dissolved in a suitable solvent and infused into the mass spectrometer.

Conclusion

This compound is a valuable compound for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the known biological potential of the pyrimidine scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, detailed spectral characteristics, and specific biological activities and mechanisms of action. This guide provides a foundational understanding of this compound to facilitate future investigations.

References

Synthesis of Functionalized Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. Its prevalence in nature, most notably as a component of nucleic acids, underscores its significance. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of functionalized pyrimidines, offering detailed experimental protocols, comparative data, and visual representations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of the pyrimidine ring can be broadly categorized into classical condensation reactions and modern cross-coupling and functionalization techniques. Each approach offers distinct advantages concerning substrate scope, efficiency, and functional group tolerance.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1] This multicomponent reaction is highly valued for its operational simplicity and atom economy.[1]

| Entry | Aldehyde | β-Dicarbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | Ethanol, Reflux | Often low | [2] |

| 2 | Benzaldehyde | Ethyl acetoacetate | CuCl₂·2H₂O / HCl | Solvent-free, Grinding | >90 | [2] |

| 3 | Aromatic Aldehydes | Ethyl acetoacetate | Sulfamic acid | Microwave, Solvent-free | 85-95 | [3] |

| 4 | Various Aldehydes | β-Keto esters/Diketones | Guanidine·HCl | Microwave, EtOH, 120°C, 10 min | 36-91 | [4] |

| 5 | Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | Acetic acid, EtOH, Microwave, 120°C, 10 min | High | [3] |

| 6 | Benzaldehyde | Ethyl acetoacetate | Fe(NO₃)₃·9H₂O | Solvent-free, Grinding | High | [5] |

| 7 | Formaldehyde | Ethyl acetoacetate | InBr₃ | Ethanol, Reflux, 7h | 45 (DHPM), 48 (Pyranopyrimidinone) | [6] |

-

Reactant Mixture: In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol %).

-

Microwave Irradiation: Cover the beaker with a watch glass and irradiate in a domestic microwave oven at 300 watts. The reaction progress is monitored by Thin Layer Chromatography (TLC). Pulses of 20 seconds with intermittent cooling are recommended to prevent overheating.

-

Work-up: After completion of the reaction (typically a few minutes), add ice-cold water to the reaction mixture.

-

Isolation: The resulting solid product is filtered, washed thoroughly with water to remove any unreacted urea or thiourea, and then recrystallized from ethanol to afford the pure dihydropyrimidinone.

Hantzsch Pyridine Synthesis (for Dihydropyridines, precursors to some pyrimidines)

While primarily known for pyridine synthesis, the Hantzsch reaction can be adapted for the synthesis of dihydropyrimidine derivatives. It is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[7] The initial product is a dihydropyridine which can be a precursor for certain fused pyrimidine systems.

| Entry | Aldehyde | β-Keto Ester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation, Aqueous SDS (0.1M) | 96 | [7] |

| 2 | 5-Bromothiophene-2-carboxyaldehyde | Various 1,3-diones | Ammonium acetate | Ceric ammonium nitrate (CAN), Room temp, Solvent-free | Good to Excellent | [4] |

| 3 | Benzaldehyde | Ethyl acetoacetate | Aqueous ammonia | Microwave, EtOH–H₂O (1:1), 140°C, 10 min | 41 | [1] |

-

Reactant Mixture: In a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), the appropriate 1,3-dione (0.01 or 0.02 mol), and ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol).

-

Reaction: Stir the mixture well at room temperature for 1–2.5 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the solidified mixture is washed with water.

-

Purification: The crude product is then treated with n-hexane to remove impurities, dried, and recrystallized from ethanol with charcoal treatment to yield the pure 1,4-dihydropyridine.

Metal-Catalyzed Synthesis

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of functionalized pyrimidines, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[8]

-

Reaction Setup: To a screw-capped test tube equipped with a magnetic stirring bar, add the amide of the pyrimidine derivative (0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 10 mol %), and triphenylphosphine (2.8 mg, 10 mol %).

-

Reaction: Dissolve the mixture in N,N-dimethylacetamide (DMA) (3.1 mL) and stir at 110 °C for 24 hours.

-

Work-up: After cooling to room temperature, add water (3 mL).

-

Extraction and Purification: Extract the product with dichloromethane (3 x 2 mL). The combined organic layers are dried and concentrated, and the residue is purified by chromatography to give the arylated product.

Copper catalysts are often more economical and are effective in various multicomponent reactions to construct the pyrimidine ring.[9]

-

Reactant Mixture: In a reaction vessel, combine the amidine, a primary alcohol, and a secondary alcohol.

-

Catalyst Addition: Add a catalytic amount of a copper salt (e.g., CuI).

-

Reaction: The reaction is typically carried out in a suitable solvent and heated. The specific conditions (temperature, time, solvent) will vary depending on the substrates.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up using standard procedures (e.g., extraction, washing) and the product is purified by chromatography or recrystallization.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway with Pyrimidine-Based Inhibitors

Many functionalized pyrimidines are designed as kinase inhibitors. A prominent example is their use as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. EGFR signaling plays a crucial role in cell proliferation, survival, and differentiation.[10][11][12][13] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.[13]

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

General Experimental Workflow for Synthesis and Evaluation

The development of novel functionalized pyrimidines as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.[14]

Caption: General workflow for the synthesis and evaluation of functionalized pyrimidines.

Conclusion

The synthesis of functionalized pyrimidines is a dynamic and evolving field. While classical methods like the Biginelli and Hantzsch reactions remain valuable for their simplicity and robustness, modern metal-catalyzed and C-H functionalization approaches offer unparalleled efficiency and scope for creating diverse molecular architectures. The strategic application of these synthetic methodologies, coupled with a thorough understanding of their biological targets, is crucial for the successful development of novel pyrimidine-based therapeutics. This guide provides a foundational resource for researchers to navigate the synthesis and application of this important class of heterocyclic compounds.

References

- 1. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 2. studylib.net [studylib.net]

- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. ClinPGx [clinpgx.org]

- 13. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Biological Significance of Pyrimidine Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine, a fundamental heterocyclic organic compound, and its derivatives are cornerstones of numerous biological processes. From forming the building blocks of nucleic acids to serving as the structural core for a wide array of therapeutic agents and agrochemicals, the versatility of the pyrimidine scaffold is of paramount importance in the life sciences. This technical guide provides an in-depth exploration of the biological significance of pyrimidine derivatives, with a focus on their roles in medicine and agriculture, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Roles of Pyrimidine Derivatives

The biological importance of pyrimidine derivatives stems from their diverse functions within living organisms.[1][2][3] They are integral components of nucleic acids, play crucial roles in metabolic pathways, and serve as the foundation for a multitude of synthetic molecules with potent biological activities.[4][5]

Nucleic Acid Constitution

The most fundamental role of pyrimidines in biology is their presence as constituents of the nucleobases cytosine (C), thymine (T), and uracil (U).[4][6][7] In DNA, cytosine pairs with guanine and thymine pairs with adenine, forming the basis of the genetic code.[4] In RNA, uracil replaces thymine and pairs with adenine.[4] These hydrogen bonding interactions are critical for the double helix structure of DNA and the various functions of RNA in gene expression and regulation.

Therapeutic Applications

The structural features of the pyrimidine ring have made it a "privileged scaffold" in medicinal chemistry, leading to the development of a wide range of drugs with diverse therapeutic applications.[8][9] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[2][10][11]

Anticancer Activity: Many pyrimidine-based compounds act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[12] For instance, 5-fluorouracil (5-FU) is a widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[1] Other pyrimidine derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[13][14]

Antiviral Activity: Pyrimidine nucleoside analogs are a key class of antiviral drugs.[15][16] These compounds are incorporated into the viral genome during replication, leading to chain termination and inhibition of viral propagation.[16] Zidovudine (AZT), an analog of thymidine, was one of the first effective drugs for the treatment of HIV.[17]

Antimicrobial Activity: Pyrimidine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[18][19][20] Some antibacterial agents containing the pyrimidine core inhibit bacterial dihydrofolate reductase, an enzyme essential for nucleotide synthesis.[17] Antifungal pyrimidine derivatives can disrupt fungal-specific metabolic pathways or cell wall synthesis.[21][22]

Role in Metabolism

Pyrimidine metabolism comprises both de novo synthesis and salvage pathways that provide the necessary nucleotides for cellular processes.[23][24] The de novo pathway synthesizes pyrimidines from simple precursors, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides.[24] These pathways are tightly regulated to meet the cell's demand for nucleotides for DNA and RNA synthesis, as well as for the formation of nucleotide sugars required for glycosylation reactions.[24]

Agrochemical Applications

In agriculture, pyrimidine derivatives are utilized for their potent fungicidal and herbicidal properties.[13][25][26] Certain pyrimidine-based fungicides work by inhibiting mitochondrial respiration in fungi, while others interfere with protein biosynthesis.[27] Herbicidal pyrimidine derivatives can inhibit enzymes essential for amino acid synthesis in plants, such as acetolactate synthase.[28]

Quantitative Data on Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative pyrimidine-based compounds across different applications.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 5-Fluorouracil | HepG2 (Liver) | MTT Assay | 17.69 - 25.18 | [17] |

| Compound 3b | C32 (Melanoma) | Not Specified | 24.4 | [24] |

| Compound 3b | A375 (Melanoma) | Not Specified | Not Specified | [24] |

| Compound 5 | HT1080 (Fibrosarcoma) | Not Specified | 96.25 | [29] |

| Compound 5 | Hela (Cervical) | Not Specified | 74.8 | [29] |

| Compound 7 | A549 (Lung) | Not Specified | 68.75 | [29] |

| Compound 33 | MCF-7 (Breast) | MTT Assay | 7.32 | [30] |

| Compound 36 | MCF-7 (Breast) | MTT Assay | 4.93 | [30] |

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Compound 33 | MRSA | Broth Microdilution | 2 | [31] |

| Compound 33 | VREs | Broth Microdilution | 2 | [31] |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | Broth Microdilution | 8 | [32] |

| Pyridothienopyrimidine 2a | Staphylococcus aureus | Not Specified | < 1 | [27] |

| Pyridothienopyrimidine 2a | E. coli | Not Specified | < 1 | [27] |

Table 3: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Fungal Species | Assay Type | EC50 (µg/mL) | Reference |

| Compound 5o | Phomopsis sp. | Poison Plate Technique | 10.5 | [4][33][34] |

| Pyrimethanil (Control) | Phomopsis sp. | Poison Plate Technique | 32.1 | [4][33] |

| Compound 5f | Phomopsis sp. | Poison Plate Technique | 15.1 | [4] |

| Compound 5p | Phomopsis sp. | Poison Plate Technique | 19.6 | [4] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving pyrimidine derivatives is crucial for a deeper understanding of their biological importance. The following diagrams, created using the DOT language for Graphviz, illustrate a key metabolic pathway, a mechanism of action for an anticancer pyrimidine derivative, and a general workflow for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. benchchem.com [benchchem.com]

- 7. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. reviberoammicol.com [reviberoammicol.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. KEGG PATHWAY: Pyrimidine metabolism - Reference pathway [kegg.jp]

- 23. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. dspace.library.uu.nl [dspace.library.uu.nl]

- 29. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. thepharmajournal.com [thepharmajournal.com]

- 32. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of 4-Methyl-6-phenylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-methyl-6-phenylpyrimidin-2-amine (C₁₁H₁₁N₃, Molar Mass: 185.23 g/mol ). Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document presents an expert-curated summary of expected spectroscopic data based on its chemical structure and analysis of closely related analogues. Detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in acquiring and interpreting data. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of pyrimidine-based compounds.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A thorough understanding of the spectroscopic properties of such compounds is fundamental for their synthesis, characterization, and quality control. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.9 - 8.1 | Multiplet | 2H | Phenyl protons (ortho) |

| ~7.4 - 7.6 | Multiplet | 3H | Phenyl protons (meta, para) |

| ~6.9 | Singlet | 1H | Pyrimidine C5-H |

| ~5.0 | Broad Singlet | 2H | -NH₂ |

| ~2.5 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Pyrimidine C4/C6 |

| ~163 | Pyrimidine C2 |

| ~137 | Phenyl C1 (quaternary) |

| ~130 | Phenyl C4 (para) |

| ~129 | Phenyl C2/C6 (ortho) |

| ~127 | Phenyl C3/C5 (meta) |

| ~105 | Pyrimidine C5 |

| ~24 | -CH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular Ion) |

| 184 | [M-H]⁺ |

| 170 | [M-CH₃]⁺ |

| 104 | [C₆H₅CNH]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3500 | N-H stretching (asymmetric) | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H stretching (symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretching | Aromatic C-H |

| 2850 - 2950 | C-H stretching | Methyl (-CH₃) |

| ~1640 | N-H bending | Primary Amine (-NH₂) |

| ~1600, ~1580, ~1480 | C=C and C=N stretching | Aromatic and Pyrimidine Rings |

| ~1450 | C-H bending (asymmetric) | Methyl (-CH₃) |

| ~1375 | C-H bending (symmetric) | Methyl (-CH₃) |

| 700 - 800 | C-H out-of-plane bending | Phenyl Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectral Data

| λmax (nm) | Solvent | Electronic Transition |

| ~250 - 260 | Ethanol/Methanol | π → π |

| ~300 - 320 | Ethanol/Methanol | n → π |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] Transfer the solution to a 5 mm NMR tube.[2]

-

Instrument Setup: The NMR spectra can be acquired on a 300 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required, and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent molecular ion peak.[5] Electron impact (EI) ionization can also be used, which may provide more fragmentation information.[5]

-

Mass Analysis: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to confirm the elemental composition.[6]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation studies (MS/MS), the molecular ion (m/z 185) would be isolated and subjected to collision-induced dissociation (CID).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[8] A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.[8]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.[9] Scan the sample over a wavelength range of approximately 200-800 nm to identify the absorption maxima (λmax).[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a pyrimidine derivative might be involved.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One moment, please... [zefsci.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine (C11H11N3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-phenylpyrimidin-2-amine (C11H11N3), a functionalized pyrimidine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, synthesis, and structural characteristics. While direct and extensive biological data for this specific compound is limited in publicly accessible literature, this guide explores the known biological activities of structurally related pyrimidine derivatives to infer potential therapeutic applications and mechanisms of action. Detailed experimental protocols for its synthesis and for the biological evaluation of analogous compounds are provided to facilitate further research and development.

Introduction

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast array of biological activities and forming the structural basis for numerous natural and synthetic therapeutic agents.[1] The pyrimidine nucleus is integral to the structure of nucleobases in DNA and RNA, highlighting its fundamental role in biological systems. The versatility of the pyrimidine scaffold allows for extensive functionalization, making it a "privileged structure" in drug discovery.

This compound, with the molecular formula C11H11N3, is a member of this important class of compounds. Its structure, featuring both a phenyl and a methyl substituent on the pyrimidine ring, makes it an intriguing candidate for investigation in various therapeutic areas. Pyrimidines are known to be utilized in the development of pesticides and pharmaceuticals.[2][3] This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the key properties summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H11N3 | [2] |

| Molecular Weight | 185.23 g/mol | [2] |

| CAS Number | 15755-15-4 | N/A |

| Appearance | Crystalline solid | [2] |

| Melting Point | Not explicitly stated, crystals obtained at room temperature | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [2] |

Structural Elucidation

The molecular structure of this compound has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in a monoclinic system. The crystal packing is characterized by intermolecular N—H⋯N hydrogen bonds, which create an extensive three-dimensional network.[2][3]

Table 1: Crystallographic Data for this compound [2][3]

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 14.0558 (11) |

| b (Å) | 9.3808 (7) |

| c (Å) | 18.5227 (12) |

| β (°) | 125.950 (4) |

| Volume (ų) | 1977.1 (2) |

| Z | 8 |

| Calculated density (Mg m⁻³) | 1.245 |

| Radiation type | Mo Kα |

| Temperature (K) | 273 |

Note: The asymmetric unit contains two independent molecules which differ slightly in the torsion angle between the phenyl and pyrimidine rings.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported.[2]

Experimental Workflow: Synthesis of this compound

References

Unlocking the Potential of 4-Methyl-6-phenylpyrimidin-2-amine: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Chemical Biology

Abstract

4-Methyl-6-phenylpyrimidin-2-amine emerges as a promising, yet underexplored, heterocyclic compound within the vast landscape of medicinal chemistry. As a member of the pyrimidine family—a cornerstone of numerous biologically active molecules—this compound presents a versatile scaffold for the development of novel therapeutic agents and chemical probes.[1] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3] This technical guide consolidates the available information on this compound, detailing its synthesis, and structural characteristics. Furthermore, it explores potential research applications by drawing parallels with structurally related pyrimidine derivatives that have shown significant biological activity. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundation for future investigations into this intriguing molecule.

Chemical Synthesis and Characterization

The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of a β-diketone with a guanidine salt.[4] This reaction provides a reliable method for obtaining the target compound in good yield.

Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of 1-phenylbutane-1,3-dione with guanidine nitrate in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Reactants:

-

1-phenylbutane-1,3-dione

-

Guanidine nitrate

-

-

Solvent:

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve equimolar amounts of 1-phenylbutane-1,3-dione and guanidine nitrate in DMF.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the product with water and a non-polar solvent (e.g., petroleum ether) to remove impurities.

-

Recrystallize the crude product from a suitable solvent, such as methanol or DMF, to obtain purified crystals of this compound.

-

Figure 1: General workflow for the synthesis of this compound.

Structural and Physicochemical Properties

The structural integrity and physicochemical properties of this compound have been characterized using various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃ | [4] |

| Molecular Weight | 185.23 g/mol | [5] |

| CAS Number | 15755-15-4 | [5] |

X-ray crystallography has revealed that this compound crystallizes with two independent molecules in the asymmetric unit, primarily differing in the torsion angle between the phenyl and pyrimidine rings.[4][6] The crystal packing is characterized by a network of intermolecular N—H⋯N hydrogen bonds.[4][6]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [6] |

| a (Å) | 14.0558 (11) | [4] |

| b (Å) | 9.3808 (7) | [4] |

| c (Å) | 18.5227 (12) | [4] |

| β (°) | 125.950 (4) | [4] |

| V (ų) | 1977.1 (2) | [4] |

| Z | 8 | [4] |

Potential Research Applications

While specific biological data for this compound is limited in publicly available literature, the extensive research on its derivatives provides a strong basis for predicting its potential applications in several key areas of drug discovery and chemical biology.

As a Scaffold for Kinase Inhibitors

The 2-aminopyrimidine core is a well-established "privileged scaffold" in the development of protein kinase inhibitors.[7] Numerous approved and investigational drugs targeting kinases feature this moiety. Derivatives of pyrimidin-2-amine have shown potent inhibitory activity against a variety of kinases, including Aurora kinases and cyclin-dependent kinases (CDKs).[8][9]

Potential Research Directions:

-

Library Synthesis: this compound can serve as a starting material for the synthesis of a library of derivatives through modifications at the amino group and the phenyl ring.

-

Kinase Screening: The synthesized library can be screened against a panel of kinases to identify potential hits.

-

Structure-Activity Relationship (SAR) Studies: SAR studies can be conducted to optimize the potency and selectivity of the identified hits.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [7]

-

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.

-

Materials:

-

Kinase of interest (e.g., Aurora A, CDK4/6)

-

Substrate peptide/protein

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent

-

Test compounds (dissolved in DMSO)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the kinase, substrate, and test compounds to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

References

- 1. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

4-Methyl-6-phenylpyrimidin-2-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

4-Methyl-6-phenylpyrimidin-2-amine is a functionalized pyrimidine derivative. The pyrimidine scaffold is a key feature in numerous biologically active molecules and approved therapeutic agents. The physicochemical properties of this compound, such as solubility and stability, are critical determinants of its behavior in biological systems and its viability as a drug candidate.

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₁N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 185.23 g/mol | --INVALID-LINK--[1] |

| Appearance | White Powder | --INVALID-LINK--[1] |

| Melting Point | 167-174 °C | --INVALID-LINK--[1] |

| Purity | ≥ 98% (HPLC) | --INVALID-LINK--[1] |

| Storage | 0 - 8 °C | --INVALID-LINK--[1] |

Solubility Data

Specific quantitative solubility data for this compound in common solvents is not extensively reported in peer-reviewed literature. The synthesis of single crystals has been achieved through recrystallization from dimethylformamide (DMF), indicating its solubility in this organic solvent[2]. However, for aqueous and other common solvent systems, experimental determination is required. The following tables present a template for the systematic recording of experimentally determined solubility data.

Table 1: Thermodynamic Solubility in Common Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| DMSO | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

Table 2: Kinetic Solubility in Aqueous Buffers

| Buffer System | pH | Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | Data not available | UV Spectroscopy |

| Acetate Buffer | 4.5 | Data not available | UV Spectroscopy |

| Glycine-HCl Buffer | 2.5 | Data not available | UV Spectroscopy |

Stability Data

The chemical stability of this compound under various conditions is a critical parameter for its handling, storage, and formulation. While specific stability data is not publicly available, the following tables provide a framework for the systematic evaluation and reporting of its stability profile.

Table 3: Chemical Stability in Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Time (hours) | Percent Remaining | Degradation Products Identified |

| PBS | 7.4 | 37 | 24 | Data not available | Data not available |

| PBS | 7.4 | 37 | 48 | Data not available | Data not available |

| Acidic Buffer | 2.0 | 37 | 24 | Data not available | Data not available |

| Basic Buffer | 9.0 | 37 | 24 | Data not available | Data not available |

Table 4: Solid-State Stability

| Condition | Duration | Temperature (°C) | Humidity (%) | Appearance Change | Percent Remaining |

| Accelerated | 2 weeks | 40 | 75 | Data not available | Data not available |

| Photostability (ICH Q1B) | 10 days | 25 | N/A | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, adapted from standard practices for pyrimidine derivatives.

Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Chemical Stability Assessment in Aqueous Buffers

-

Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

-

Incubation: Dilute the stock solution into various aqueous buffers (e.g., pH 2.0, 7.4, and 9.0) to a final concentration suitable for analysis.

-

Time-Point Sampling: Incubate the solutions at a specified temperature (e.g., 37 °C). At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots.

-

Sample Quenching: Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable organic solvent to prevent further degradation.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining thermodynamic solubility and chemical stability.

Potential Signaling Pathway Involvement: COX-2 Inhibition

Derivatives of the pyrimidine scaffold have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2). While the specific activity of this compound has not been detailed, a plausible mechanism of action for a derivative could involve interference with the arachidonic acid cascade.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of DNA and RNA, has emerged as a "privileged" structure in medicinal chemistry. Its inherent biological relevance has propelled the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and background of substituted pyrimidines, with a focus on their synthesis, biological evaluation, and mechanism of action, particularly in the realm of oncology.

A Legacy of Therapeutic Innovation

Substituted pyrimidines have a rich history in medicine, leading to the development of drugs with a wide spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, anti-inflammatory, and, most notably, anticancer properties. The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Synthesis of Substituted Pyrimidines: Building the Core

The construction of the pyrimidine ring is a cornerstone of synthesizing these vital compounds. A multitude of synthetic strategies have been developed, often involving the condensation of a three-carbon component with an amidine, urea, or guanidine derivative.

General Synthesis of 2,4,6-Trisubstituted Pyrimidines

A common and versatile method for synthesizing 2,4,6-trisubstituted pyrimidines is through a one-pot multicomponent reaction. This approach offers high efficiency and atom economy.

Experimental Protocol: One-Pot Synthesis of 2,4,6-Trisubstituted Pyrimidines

Materials:

-

Amidine hydrochloride

-

Aldehyde

-

Acetylacetone

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Ethanol)

Procedure:

-

To a solution of the amidine hydrochloride (1.0 mmol) and aldehyde (1.0 mmol) in ethanol, add acetylacetone (1.0 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,4,6-trisubstituted pyrimidine.

Fused Pyrimidine Systems: Expanding Therapeutic Horizons

Fusing the pyrimidine ring with other heterocyclic structures, such as pyrazole and pyridine, has led to the discovery of highly potent and selective therapeutic agents. Pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines are two prominent examples that have demonstrated significant anticancer activity.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold often begins with a substituted pyrazole, which is then cyclized to form the fused ring system.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Phenyl hydrazine

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

4-Aminobenzoic acid

-

Isopropanol

Procedure:

-

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A mixture of ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine in ethanol is heated at 80°C for 4 hours.

-

Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: The resulting pyrazole is heated in formamide at 190°C for 8 hours.

-

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrazolopyrimidinone is refluxed in phosphorus oxychloride at 106°C for 6 hours.

-

Synthesis of 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid: The chlorinated intermediate is reacted with 4-aminobenzoic acid in isopropanol under heat for 16-18 hours to yield the final product.

Synthesis of Pyrido[2,3-d]pyrimidines

The construction of the pyrido[2,3-d]pyrimidine core can be achieved by building a pyridine ring onto a pre-existing pyrimidine.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Materials:

-

2,6-Diaminopyrimidin-4(3H)-one

-

Ethyl 2,4-dioxo-4-phenylbutanoate

-

Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

-

A mixture of 2,6-diaminopyrimidin-4(3H)-one and an ethyl 2,4-dioxo-4-phenylbutanoate derivative is heated in a suitable solvent.

-

The reaction proceeds via a one-pot coupling and cyclization to form the ethyl 2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate.

Biological Evaluation: Quantifying Anticancer Activity

The efficacy of newly synthesized substituted pyrimidines is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium

-

Substituted pyrimidine compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted pyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted pyrimidines against various human cancer cell lines.

| Compound ID | Scaffold | R¹ | R² | R³ | Cell Line | IC₅₀ (µM) | Reference |

| 1 | Pyrazolo[3,4-d]pyrimidine | Phenyl | CH₃ | H | Leukemia (CCRF-CEM) | 1.58 | [Source] |

| 2 | Pyrazolo[3,4-d]pyrimidine | 4-Chlorophenyl | CH₃ | H | Leukemia (MOLT-4/C8) | 1.48 | [Source] |

| 3 | Pyrazolo[3,4-d]pyrimidine | Phenyl | H | 4-Fluorophenyl | Breast (MCF7) | 3.21 | [Source] |

| 4 | Pyrido[2,3-d]pyrimidine | H | H | 4-Chlorophenyl | Colon (HCT-116) | 0.08 | [Source] |

| 5 | Pyrido[2,3-d]pyrimidine | H | CH₃ | 3,4,5-Trimethoxyphenyl | Lung (NCI-H460) | 2.1 | [Source] |

| 6 | 2,4,6-Trisubstituted Pyrimidine | Phenyl | 4-Methoxyphenyl | Phenyl | Prostate (PC-3) | 5.6 | [Source] |

| 7 | 2,4,6-Trisubstituted Pyrimidine | 4-Chlorophenyl | 4-Nitrophenyl | Phenyl | Breast (MDA-MB-231) | 7.2 | [Source] |

Mechanism of Action: Targeting Kinase Signaling Pathways

A significant number of anticancer substituted pyrimidines exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of EGFR and BCR-ABL Kinases

The Epidermal Growth Factor Receptor (EGFR) and the Breakpoint Cluster Region-Abelson murine leukemia (BCR-ABL) fusion protein are two well-validated tyrosine kinase targets in cancer therapy. Certain substituted pyrimidines have been designed as potent inhibitors of these kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

-

Purified recombinant kinase (e.g., EGFR, BCR-ABL)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

Substituted pyrimidine inhibitor

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the substituted pyrimidine inhibitor.

-

Kinase Reaction: In a microplate, incubate the kinase with the inhibitor for a short period. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Reaction Termination and Detection: After a set incubation time, stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Simplified EGFR signaling pathway and the inhibitory action of a substituted pyrimidine.

Caption: The BCR-ABL signaling cascade and its inhibition by a substituted pyrimidine.

Experimental Workflows

Caption: A generalized workflow for the synthesis of a substituted pyrimidine.

Caption: Step-by-step workflow of the MTT cell viability assay.

Logical Relationships

Caption: Logical relationship between pyrimidine structure and anticancer activity.

Conclusion and Future Directions

The discovery and development of substituted pyrimidines continue to be a vibrant and highly fruitful area of medicinal chemistry. Their proven success as therapeutic agents, coupled with their synthetic tractability, ensures that they will remain a key scaffold in the design of novel drugs for the foreseeable future. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel fused pyrimidine systems, and the application of computational methods to guide the rational design of the next generation of pyrimidine-based therapeutics.

Methodological & Application

Application Note and Synthesis Protocol: 4-Methyl-6-phenylpyrimidin-2-amine

Abstract

This document provides a detailed protocol for the synthesis of 4-Methyl-6-phenylpyrimidin-2-amine, a functionalized pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The described method involves the condensation of 1-phenylbutane-1,3-dione with guanidine nitrate in dimethylformamide (DMF). This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of nucleic acids, vitamins, and many pharmacologically active molecules.[1] Their derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The synthesis of substituted pyrimidines is a key focus in the development of new therapeutic agents.

The target compound, this compound, is a disubstituted pyrimidine. The synthesis method outlined here is a classical and efficient approach to constructing the pyrimidine ring through the cyclocondensation of a 1,3-dicarbonyl compound with a guanidine salt.[1] This one-pot reaction is a common strategy for accessing 2-aminopyrimidine derivatives.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

-

Reactants: 1-Phenylbutane-1,3-dione (Benzoylacetone) and Guanidine Nitrate

-

Product: this compound

-

Reaction Type: Cyclocondensation

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Phenylbutane-1,3-dione | Reagent Grade, ≥98% | Sigma-Aldrich |

| Guanidine Nitrate | ACS Reagent, ≥99% | Sigma-Aldrich |

| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Deionized Water | Millipore | |

| Ethanol | Reagent Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Sigma-Aldrich |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

3.3. Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-phenylbutane-1,3-dione (0.2 mmol, 32.4 mg) and guanidine nitrate (0.2 mmol, 24.4 mg).[1]

-

Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.[1]

-

Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

-

Precipitation and Filtration: A precipitate of the crude product should form. Stir the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual DMF and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.

Data and Characterization

4.1. Reaction Parameters and Results

| Parameter | Value | Reference |

| Starting Material 1 | 1-Phenylbutane-1,3-dione (0.2 mmol) | [1] |

| Starting Material 2 | Guanidine Nitrate (0.2 mmol) | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 4-6 hours | |

| Theoretical Yield | 37.0 mg | |

| Actual Yield | 32.9 mg | [1] |

| Percent Yield | 89% | [1] |

| Appearance | Crystalline solid | |

| Melting Point | To be determined |

4.2. Characterization Data

The structure of the synthesized this compound can be confirmed by the following spectroscopic methods:

-

¹H NMR (DMSO-d₆): Expected signals for aromatic protons, methyl protons, amine protons, and the pyrimidine ring proton.

-

¹³C NMR (DMSO-d₆): Expected signals for aromatic carbons, methyl carbon, and pyrimidine ring carbons.

-

FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C=N stretching (pyrimidine ring), and aromatic C-H stretching.

-

Mass Spectrometry (MS): Calculation of the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁N₃, MW: 185.23 g/mol ).

Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.

-

Guanidine nitrate is an oxidizer. Avoid contact with combustible materials.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Versatility of 4-Methyl-6-phenylpyrimidin-2-amine as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 4-Methyl-6-phenylpyrimidin-2-amine stands out as a valuable pharmaceutical intermediate. Its unique structural features allow for diverse chemical modifications, making it a key building block in the synthesis of targeted therapeutics, particularly in the realms of oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in drug discovery and development.

Application Notes

The 2-aminopyrimidine moiety is a well-established pharmacophore that can interact with various biological targets. Derivatives of this compound have been explored for a range of therapeutic applications, primarily leveraging their ability to act as kinase inhibitors and anti-inflammatory agents.

1. Kinase Inhibition in Oncology:

The 2-aminopyrimidine core is a common feature in numerous kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][2] By functionalizing the 2-amino group and the phenyl ring of this compound, medicinal chemists can design potent and selective inhibitors of various kinases, including:

-

Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis.[3] Inhibition of these kinases leads to mitotic failure and subsequent cell death in cancer cells, making them attractive targets for anticancer therapies.[3]

-

Polo-Like Kinase 4 (PLK4): Novel inhibitors of PLK4, a master regulator of centriole duplication, have been developed using an aminopyrimidine core.[4] Overexpression of PLK4 is observed in various cancers, and its inhibition represents a promising therapeutic strategy.[4]

-

Receptor Tyrosine Kinases (RTKs): The 4-anilinopyrimidine scaffold, a derivative of 2-aminopyrimidine, is a key component of inhibitors targeting RTKs like EGFR, VEGFR, and PDGFR.[1][5] These RTKs are involved in tumor angiogenesis and progression.[5]

2. Anti-inflammatory Activity:

Derivatives of 4,6-disubstituted pyrimidin-2-amines have demonstrated significant anti-inflammatory properties.[6][7] These compounds have shown efficacy in preclinical models of inflammation, such as the carrageenan-induced rat paw edema model.[6][7] The mechanism of action is believed to involve the modulation of inflammatory pathways, although the precise targets are often not fully elucidated.

Experimental Protocols

The following protocols provide methodologies for the synthesis of this compound and a general procedure for its derivatization, which is a common strategy in drug discovery campaigns.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of functionalized pyrimidines.[8][9]

Materials:

-

1-Phenylbutane-1,3-dione

-

Guanidine nitrate

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol) in DMF (50 ml).

-

Reflux the reaction mixture.

-

Upon completion of the reaction (monitored by TLC), the product can be isolated. The original procedure obtained single crystals for X-ray analysis by recrystallization from DMF at room temperature.[8]

Expected Yield: 89%[9]

Protocol 2: General Synthesis of 4,6-Disubstituted di-(phenyl)pyrimidin-2-amine Derivatives